

structure-activity relationship (SAR) studies of 3-Bromo-4-fluorobenzamide derivatives

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzamide

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A Comparative Guide to the Structure-Activity Relationship of **3-Bromo-4-fluorobenzamide** Derivatives

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of **3-Bromo-4-fluorobenzamide** derivatives and related compounds, drawing on experimental data from various studies. The information is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel therapeutic agents.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The introduction of halogen substituents, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the impact of the 3-bromo-4-fluoro substitution pattern on the benzamide core and compares its activity with other related derivatives.

Comparative Structure-Activity Relationship Data

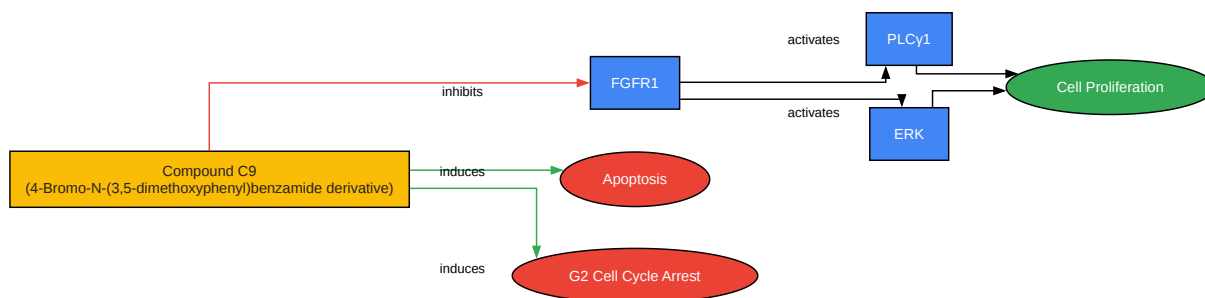
The following table summarizes the structure-activity relationships of various benzamide derivatives, providing a comparative analysis of their biological activities. This data is compiled from multiple studies to highlight the impact of different substitutions on the benzamide scaffold.

Compound Series	Target	Key SAR Findings	Potency (IC50/MIC)	Reference Compound
3/4-Bromo Benzohydrazide Derivatives	Antimicrobial, Anticancer	Compound 12 showed the highest antimicrobial activity. Compound 22 was the most potent anticancer agent, more potent than the standard drugs tetrandrine and 5-fluorouracil.[1]	Compound 12: pMICam = 1.67 μ M/ml; Compound 22: IC50 = 1.20 μ M (HCT116 cells) [1]	Tetrandrine (IC50 = 1.53 μ M), 5-Fluorouracil (IC50 = 4.6 μ M) [1]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives	FGFR1 (Non-Small Cell Lung Cancer)	Compound C9 effectively inhibited five NSCLC cell lines with FGFR1 amplification, induced apoptosis, and inhibited phosphorylation of FGFR1, PLC γ 1, and ERK.[2]	Compound C9: IC50 = 1.25 - 2.31 μ M across various NSCLC cell lines[2]	Not specified
3-Arylbenzofurane Derivatives	Acetylcholinesterase (Anti-Alzheimer's)	Compound 20 exhibited anti-acetylcholinesterase inhibition similar to the positive control, donepezil.[3]	Compound 20: IC50 = 0.089 \pm 0.01 μ M[3]	Donepezil (IC50 = 0.059 \pm 0.003 μ M)[3]

(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide	Elastase	The synthesized compound showed strong potential against elastase.[4]	Inhibition value = 1.21 μ M[4]	Oleanolic acid
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide	MAO-B	Compound 4e showed high inhibitory activity and selectivity for MAO-B.[5]	Compound 4e: IC50 = 0.78 μ M (MAO-B)[5]	Rasagiline (SI > 50)[5]
Naphthamide Derivatives	Mycobacterium tuberculosis (MmpL3)	Compounds 13c and 13d were the most active, showing comparable potency to the first-line anti-TB drug ethambutol and high selectivity against MDR and XDR strains.[6]	Compound 13c: MIC = 6.55 μ M; Compound 13d: MIC = 7.11 μ M[6]	Ethambutol (MIC = 4.89 μ M)[6]
Phenylisoxazole Sulfonamide Derivatives	BRD4 (Acute Myeloid Leukemia)	Compound 58 exhibited robust inhibitory potency toward BRD4-BD1 and BRD4-BD2 and significantly suppressed leukemia cell proliferation.[7]	Compound 58: IC50 = 70 nM (BRD4-BD1), 140 nM (BRD4-BD2), 0.15 μ M (MV4-11 cells)[7]	(+)-JQ1[7]

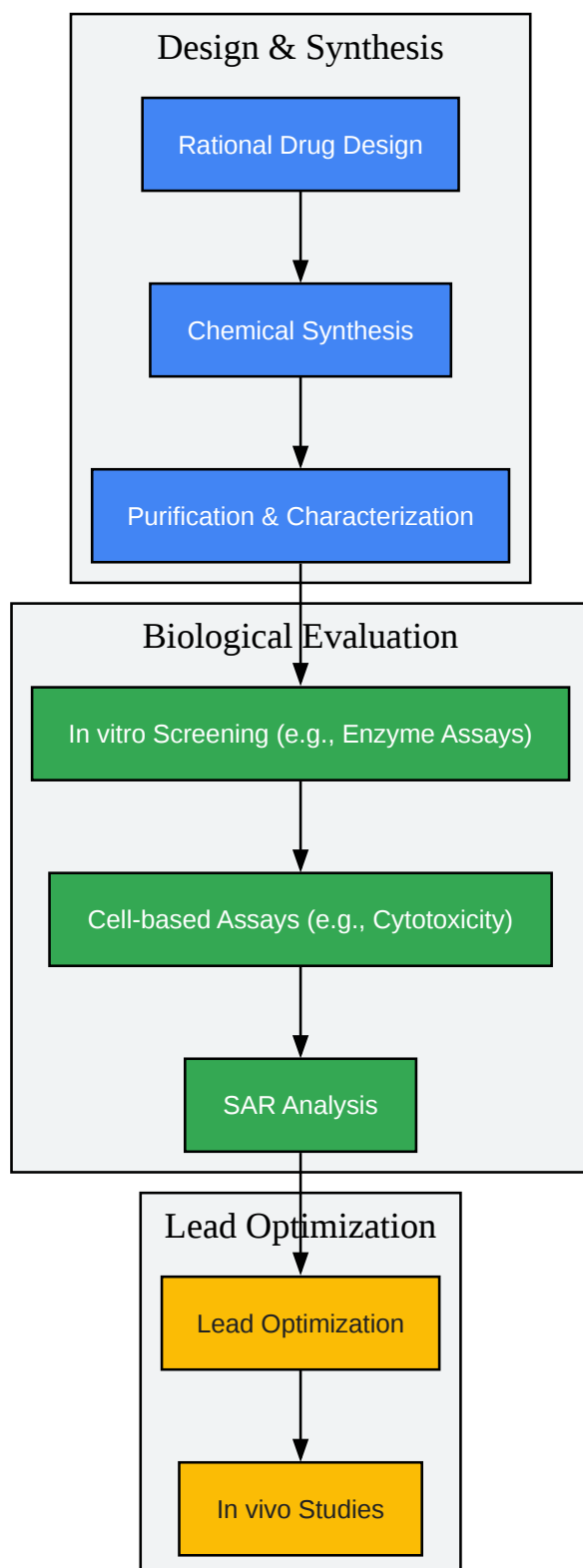
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these benzamide derivatives.



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FGFR1 Signaling Pathway Inhibition by a Benzamide Derivative.



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General Workflow for Drug Discovery and Development.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for common assays used in the evaluation of benzamide derivatives.

Enzyme Inhibition Assay (General Protocol)

- Objective: To determine the in vitro inhibitory activity of a compound against a specific enzyme (e.g., FGFR1, Acetylcholinesterase, MAO-B).
- Materials:
 - Purified recombinant enzyme.
 - Specific substrate for the enzyme.
 - Assay buffer.
 - Test compounds dissolved in a suitable solvent (e.g., DMSO).
 - Positive control inhibitor.
 - 96-well microplate.
 - Microplate reader.
- Procedure:
 1. Prepare serial dilutions of the test compounds and the positive control.
 2. In a 96-well plate, add the assay buffer, the enzyme, and the test compound or control.
 3. Incubate the mixture for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.
 4. Initiate the enzymatic reaction by adding the substrate.

5. Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
6. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
7. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

- Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
- Materials:
 - Cancer cell line (e.g., HCT116, NSCLC cell lines).
 - Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
 - Test compounds dissolved in DMSO.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization solution (e.g., DMSO, isopropanol with HCl).
 - 96-well cell culture plate.
 - Incubator (37°C, 5% CO₂).
 - Microplate reader.
- Procedure:
 1. Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
 2. Treat the cells with various concentrations of the test compounds and a vehicle control.

3. Incubate the plate for a specified period (e.g., 48 or 72 hours).
4. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
5. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
8. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Molecular Docking (General Protocol)

- Objective: To predict the binding mode and affinity of a ligand (compound) to the active site of a target protein.
- Software:
 - Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).
 - Protein Data Bank (PDB) for protein structures.
- Procedure:
 1. Protein Preparation: Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.
 2. Ligand Preparation: Draw the 2D structure of the ligand and convert it to a 3D structure. Minimize the energy of the ligand to obtain a stable conformation.
 3. Docking Simulation: Run the docking algorithm to place the ligand in various orientations and conformations within the defined binding site of the protein.

4. Scoring and Analysis: The docking program calculates a score for each pose, predicting the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the SAR.[2][4]

Conclusion

The structure-activity relationship studies of **3-Bromo-4-fluorobenzamide** derivatives and their analogs reveal critical insights for the design of potent and selective inhibitors for various therapeutic targets. The electronic and steric properties imparted by the bromo and fluoro substituents play a significant role in modulating the biological activity. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers in the field of drug discovery to build upon existing knowledge and develop novel therapeutic agents. Further optimization of the benzamide scaffold, guided by SAR principles and computational methods, holds promise for the development of next-generation drugs.

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